Cas no 2138170-70-2 (2-Phenyl-1,3-thiazole-4-sulfonyl fluoride)

2-Phenyl-1,3-thiazole-4-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2138170-70-2
- 2-phenyl-1,3-thiazole-4-sulfonyl fluoride
- EN300-727156
- 2-Phenyl-1,3-thiazole-4-sulfonyl fluoride
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- インチ: 1S/C9H6FNO2S2/c10-15(12,13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H
- InChIKey: HVSGXMSJDSTTHE-UHFFFAOYSA-N
- ほほえんだ: S(C1=CSC(C2C=CC=CC=2)=N1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 242.98239894g/mol
- どういたいしつりょう: 242.98239894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-Phenyl-1,3-thiazole-4-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727156-1.0g |
2-phenyl-1,3-thiazole-4-sulfonyl fluoride |
2138170-70-2 | 1g |
$0.0 | 2023-06-06 |
2-Phenyl-1,3-thiazole-4-sulfonyl fluoride 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
2-Phenyl-1,3-thiazole-4-sulfonyl fluorideに関する追加情報
Comprehensive Overview of 2-Phenyl-1,3-thiazole-4-sulfonyl fluoride (CAS No. 2138170-70-2)
2-Phenyl-1,3-thiazole-4-sulfonyl fluoride (CAS No. 2138170-70-2) is a specialized sulfonyl fluoride derivative that has garnered significant attention in modern organic synthesis and medicinal chemistry. This compound, characterized by its unique thiazole core and phenyl substitution, serves as a versatile building block for click chemistry applications, proteomics research, and drug discovery. Its sulfonyl fluoride moiety is particularly valuable due to its reactivity with nucleophiles, making it a key player in covalent inhibitor design and bioconjugation strategies.
In recent years, the demand for 2-Phenyl-1,3-thiazole-4-sulfonyl fluoride has surged, driven by its role in targeted protein degradation (TPD) and activity-based protein profiling (ABPP). Researchers are increasingly exploring its potential in cancer therapeutics and neurodegenerative disease studies, aligning with trends in precision medicine. The compound's CAS No. 2138170-70-2 is frequently searched in academic databases, reflecting its growing importance in high-throughput screening and fragment-based drug design.
The thiazole ring in 2-Phenyl-1,3-thiazole-4-sulfonyl fluoride contributes to its bioisostere properties, enabling mimicry of peptide bonds in enzyme inhibition. This feature is critical for developing selective kinase inhibitors, a hot topic in oncology research. Additionally, its fluorosulfate group (-SO2F) exhibits exceptional stability under physiological conditions, a trait highly sought after in biocompatible probes and PET imaging agents.
From a synthetic perspective, CAS No. 2138170-70-2 is often utilized in parallel synthesis and combinatorial chemistry to generate diverse small-molecule libraries. Its compatibility with microwave-assisted reactions and flow chemistry setups makes it a favorite among chemists optimizing green chemistry protocols. Recent publications highlight its use in DNA-encoded library (DEL) platforms, addressing the pharmaceutical industry's need for hit identification acceleration.
The compound's structure-activity relationship (SAR) studies reveal intriguing interactions with cysteine proteases, sparking innovations in antiviral drug development. As COVID-19 research continues, sulfonyl fluorides like 2-Phenyl-1,3-thiazole-4-sulfonyl fluoride are being investigated for their potential to inhibit viral main protease (Mpro), a strategy mirrored in other infectious disease treatments.
Quality control of CAS No. 2138170-70-2 involves rigorous HPLC purity analysis and NMR characterization, with suppliers emphasizing batch-to-batch consistency for assay development. The compound's storage stability in anhydrous conditions is frequently discussed in chemical forums, alongside best practices for handling moisture-sensitive reagents.
Emerging applications include its incorporation into covalent organic frameworks (COFs) for sensor materials, demonstrating the compound's versatility beyond life sciences. The phenyl-thiazole scaffold also shows promise in agrochemical research, particularly in designing next-generation fungicides with improved environmental persistence profiles.
As AI-driven drug discovery gains momentum, 2-Phenyl-1,3-thiazole-4-sulfonyl fluoride serves as a valuable benchmark compound for validating machine learning models predicting covalent binding energetics. Its well-defined reaction kinetics with biological thiols make it an ideal case study for computational chemistry simulations.
The global market for sulfonyl fluoride derivatives is projected to expand significantly, with CAS No. 2138170-70-2 positioned as a high-growth niche product. Patent analyses show increasing claims incorporating this thiazole sulfonyl fluoride in bioconjugation methods, particularly for antibody-drug conjugates (ADCs) and PROTACs (proteolysis targeting chimeras).
For researchers sourcing 2-Phenyl-1,3-thiazole-4-sulfonyl fluoride, key considerations include supplier reliability, technical data sheets availability, and scalability of synthesis routes. The compound's cost-effectiveness compared to alternative warhead groups in covalent inhibitors remains a trending discussion point in medicinal chemistry circles.
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